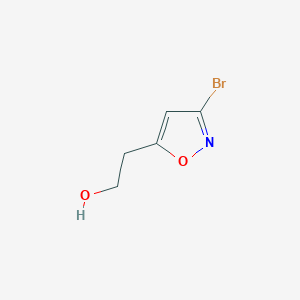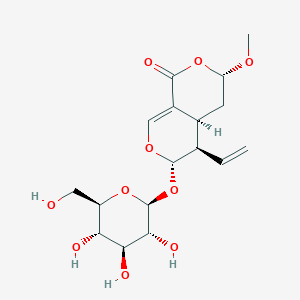
Epivogeloside
Vue d'ensemble
Description
Epivogeloside is a product from Lonicera japonica . It is a secoiridoid glycoside and an iridoid glucoside . Its chemical name is (3S,4aS,5R,6S)-5-ethenyl-3-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-1-one .
Molecular Structure Analysis
The molecular formula of Epivogeloside is C17H24O10 . The molecular weight is 388.4 . The structure of Epivogeloside can be analyzed using various techniques such as NMR (Nuclear Magnetic Resonance) and HPLC (High-Performance Liquid Chromatography) .
Physical And Chemical Properties Analysis
Epivogeloside appears as a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It should be stored in a desiccated state at -20°C .
Applications De Recherche Scientifique
Alkaline Phosphatase-Triggered Assembly Enhancing Anticancer Effect
Etoposide, a cancer-targeting drug, can lead to immunosuppression when overdosed. A new strategy involving alkaline phosphatase-triggered assembly with a hydrogelator precursor enhances its anticancer efficacy. This method shows promise in reducing adverse effects while improving therapeutic outcomes (Kiran et al., 2018).
Erythropoietin-Gelatin Hydrogel for Cardiac Repair
The use of an erythropoietin-gelatin hydrogel drug delivery system (DDS) on myocardial infarct (MI) has been investigated. This DDS reduces infarct size, improves left ventricular remodeling and function, and activates prosurvival signaling and angiogenesis without significant side effects (Kobayashi et al., 2008).
Surface Modification of Silica Xerogels
Chemical modification of silica xerogel films' surface with hexamethyldisilazane (HMDS) reduces their porosity by about 15%. This finding has implications for biomedical applications where precise control over material porosity is crucial (Himcinschi et al., 2002).
Enhancing Antiseizure Drugs' Antiepileptogenic Treatments
Exploring the antiepileptogenic activity of various therapies, including antiseizure drugs and agents acting on novel molecular targets, is crucial. These approaches could prevent the occurrence of spontaneous seizures, avoiding lifelong symptomatic treatment (Kaminski et al., 2014).
Eclipta Prostrata for Hair Growth
Eclipta prostrata (EP) has been found effective in promoting hair growth. It enhances the induction of anagen in mice and regulates FGF-7 and FGF-5, suggesting potential applications in dermatology (Lee et al., 2019).
Enteromorpha Prolifera Oligosaccharide in Ageing and Hyperglycemia
Enteromorpha prolifera oligosaccharide (EPO) shows promise in treating ageing and diabetes, particularly in elderly patients. It improves glucose metabolism and serum activity, suggesting a novel natural drug for diabetes management (Ouyang et al., 2021).
Nanocarrier Delivery Systems
Nanocarrier systems, like those incorporating arjunglucoside I (AG), show effectiveness in reducing toxicity and improving therapeutic efficacy in experimental models, highlighting their potential in human applications (Tyagi et al., 2005).
Safety And Hazards
Propriétés
IUPAC Name |
(3S,4aS,5R,6S)-5-ethenyl-3-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O10/c1-3-7-8-4-11(23-2)26-15(22)9(8)6-24-16(7)27-17-14(21)13(20)12(19)10(5-18)25-17/h3,6-8,10-14,16-21H,1,4-5H2,2H3/t7-,8+,10-,11+,12-,13+,14-,16+,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYZRCGMIDUTKS-RJFLBQOQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2C(C(OC=C2C(=O)O1)OC3C(C(C(C(O3)CO)O)O)O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C[C@H]2[C@H]([C@@H](OC=C2C(=O)O1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Epivogeloside | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Cyclohexanone, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B174111.png)
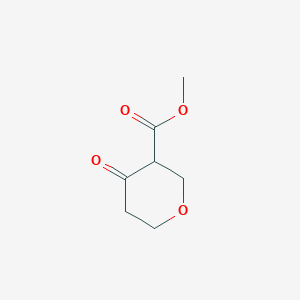
![[1,2,4]Triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B174118.png)
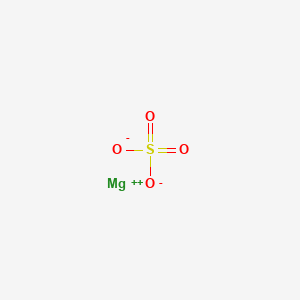
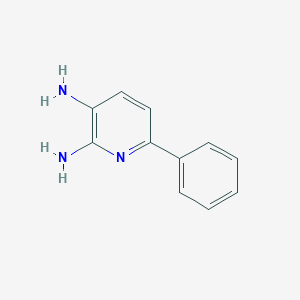
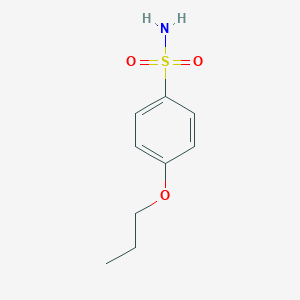
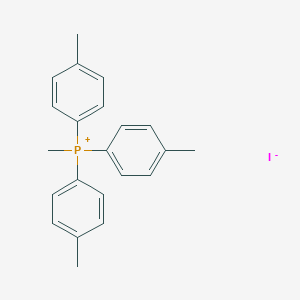
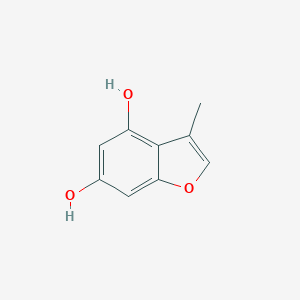
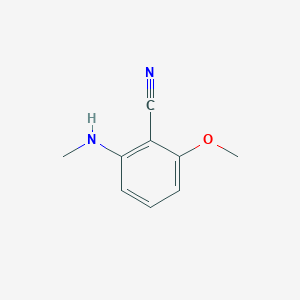
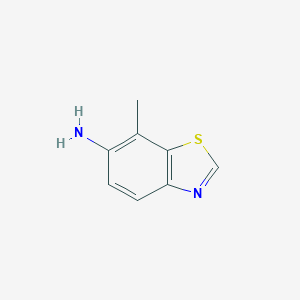
![(R)-Octahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B174135.png)
![2,3-Dimethyl-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine](/img/structure/B174136.png)
![1,2-Bis[(2S,5S)-2,5-diisopropylphospholano]ethane](/img/structure/B174142.png)
